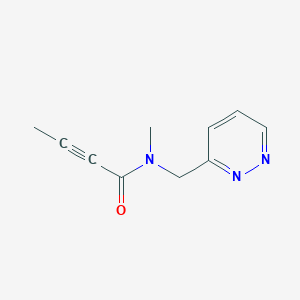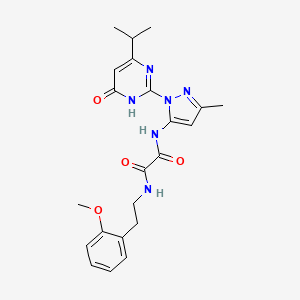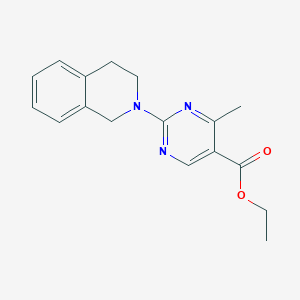![molecular formula C17H16N4O2 B2360249 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde CAS No. 1389243-64-4](/img/structure/B2360249.png)
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde is a complex organic compound that features a tetrazole ring, a benzaldehyde moiety, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The resulting tetrazole is then coupled with a benzaldehyde derivative through an etherification reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzoic acid.
Reduction: 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific targets and exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole: Lacks the benzaldehyde moiety.
Propriétés
IUPAC Name |
4-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-4-3-5-13(2)17(12)21-16(18-19-20-21)11-23-15-8-6-14(10-22)7-9-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIMCWGYCKZKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)


![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2360183.png)

